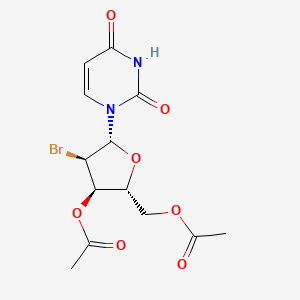
1-(3,5-DI-O-ACETYL-2-BROMO-2-DEOXY-BETA-D-RIBOFURANOSYL)-2,4(1H,3H)-PYRIMIDINEDIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-DI-O-ACETYL-2-BROMO-2-DEOXY-BETA-D-RIBOFURANOSYL)-2,4(1H,3H)-PYRIMIDINEDIONE is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds often have significant biological activity and are used in various fields, including medicinal chemistry and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DI-O-ACETYL-2-BROMO-2-DEOXY-BETA-D-RIBOFURANOSYL)-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the ribofuranosyl moiety are protected using acetyl groups.
Bromination: The 2-deoxy position is brominated using a brominating agent such as N-bromosuccinimide (NBS).
Glycosylation: The protected and brominated sugar is then coupled with a pyrimidine base under acidic conditions to form the nucleoside analog.
Deprotection: The acetyl protecting groups are removed under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
1-(3,5-DI-O-ACETYL-2-BROMO-2-DEOXY-BETA-D-RIBOFURANOSYL)-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions can be used for deprotection.
Oxidation/Reduction: Reagents like hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted nucleoside analogs can be formed.
Deprotected Compound: Removal of acetyl groups yields the free hydroxyl form of the nucleoside analog.
科学研究应用
Medicinal Chemistry: As a nucleoside analog, it may have antiviral or anticancer properties.
Molecular Biology: It can be used as a tool to study nucleic acid interactions and enzyme mechanisms.
Chemical Biology: The compound can serve as a probe to investigate cellular processes involving nucleosides.
作用机制
The mechanism of action of 1-(3,5-DI-O-ACETYL-2-BROMO-2-DEOXY-BETA-D-RIBOFURANOSYL)-2,4(1H,3H)-PYRIMIDINEDIONE likely involves its incorporation into nucleic acids, leading to disruption of normal cellular processes. The bromine atom and acetyl groups may enhance its ability to interact with specific molecular targets, such as viral polymerases or cancer cell enzymes.
相似化合物的比较
Similar Compounds
2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyl-5-iodouracil: Another nucleoside analog with antiviral properties.
2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyl-5-methylcytosine: Used in cancer research for its ability to inhibit DNA methylation.
2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyl-5-azacytidine: Known for its role in epigenetic studies.
Uniqueness
1-(3,5-DI-O-ACETYL-2-BROMO-2-DEOXY-BETA-D-RIBOFURANOSYL)-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to the presence of the bromine atom and acetyl groups, which may confer distinct chemical and biological properties compared to other nucleoside analogs.
属性
分子式 |
C13H15BrN2O7 |
|---|---|
分子量 |
391.17 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-3-acetyloxy-4-bromo-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H15BrN2O7/c1-6(17)21-5-8-11(22-7(2)18)10(14)12(23-8)16-4-3-9(19)15-13(16)20/h3-4,8,10-12H,5H2,1-2H3,(H,15,19,20)/t8-,10-,11-,12-/m1/s1 |
InChI 键 |
GIERFVXRTOJITJ-HJQYOEGKSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)Br)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)Br)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


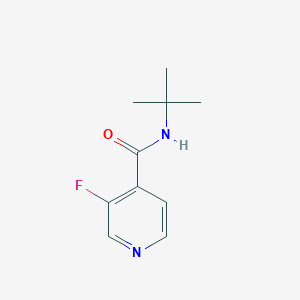
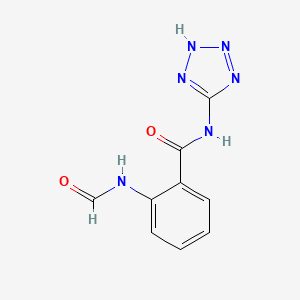
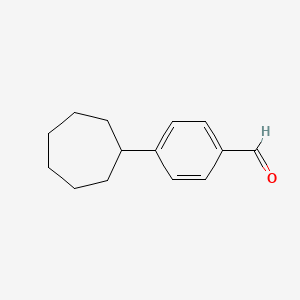

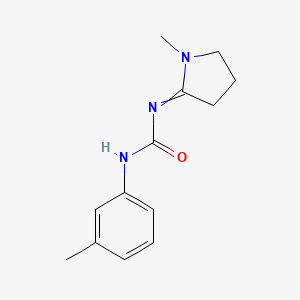
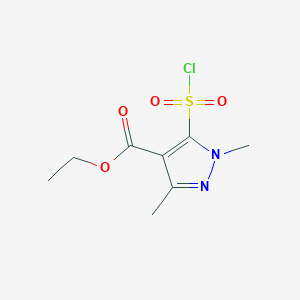
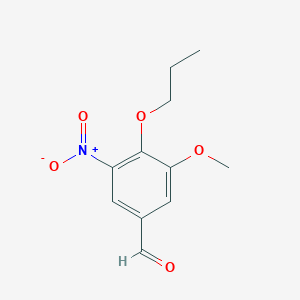
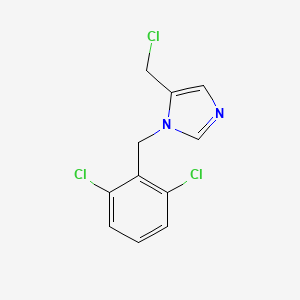

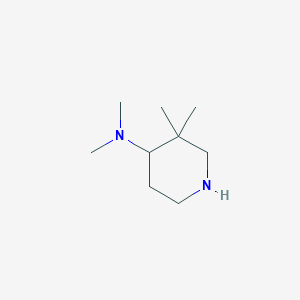
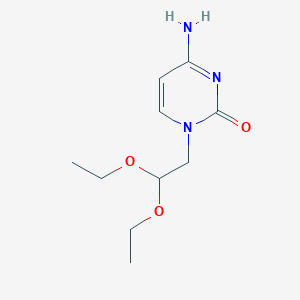
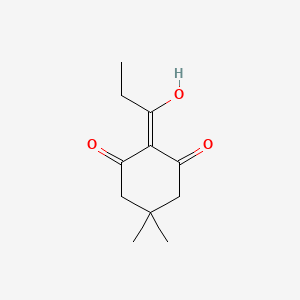
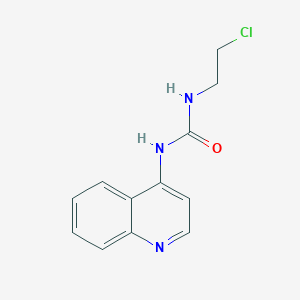
![ethyl (RS)-3-[(piperidine-3-carbonyl)-amino]-propionate hydrochloride](/img/structure/B8403717.png)
